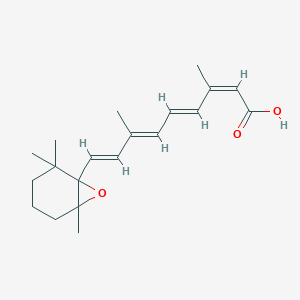

5,6-环氧-13-顺视黄酸

描述

Synthesis Analysis

The synthesis of 13-cis-5,6-Dihydro-5,6-epoxy retinoic acid involves the degradation of 13-cis-retinoic acid under specific conditions. Armellini et al. (2002) detailed the synthesis process and provided insights into the molecular conformation and crystal structure of the compound through X-ray single crystal diffraction (Armellini et al., 2002).

Molecular Structure Analysis

The molecular geometry of 13-cis-5,6-epoxy retinoic acid has been compared to that of 13-cis-retinoic acid, revealing significant differences due to the presence of the epoxy group. This epoxy group is disordered over two adjacent cyclohexane bonds, affecting the overall structure and properties of the molecule. The detailed analysis of its molecular and crystal characterization was provided by Armellini et al. (2002), demonstrating the centrosymmetric dimers formed through hydrogen bonds between carboxylic acid groups (Armellini et al., 2002).

Chemical Reactions and Properties

13-cis-5,6-epoxy retinoic acid undergoes various chemical reactions, including hydroperoxide-dependent cooxidation. This process results in the formation of several major oxygenated metabolites, including 4-hydroxy-, 5,6-epoxy-, and 5,8-oxy-13-cis-retinoic acid, as detailed by Samokyszyn and Marnett (1987) (Samokyszyn & Marnett, 1987).

Physical Properties Analysis

The physical properties of 13-cis-5,6-epoxy retinoic acid, including its X-ray powder diffraction pattern and thermal analysis, were reported by Armellini et al. (2002). These properties help to better characterize the compound and understand its stability under various conditions (Armellini et al., 2002).

Chemical Properties Analysis

The chemical properties of 13-cis-5,6-epoxy retinoic acid, especially its reactivity and interactions with other molecules, are crucial for understanding its potential applications and behavior in different environments. The study by Samokyszyn and Marnett (1987) provides insights into the cooxidation process and the formation of various metabolites, highlighting the compound's chemical behavior (Samokyszyn & Marnett, 1987).

科学研究应用

分子和晶体表征: 5,6-环氧-13-顺视黄酸作为 13-顺视黄酸的降解产物,表现出独特的分子构象和晶体结构,尤其是在暴露于光和/或大气氧气时。这对其在药物应用中的稳定性和功效有影响 (Armellini 等人,2002 年)。

代谢途径和产物: 13-顺视黄酸的氢过氧化物依赖性共氧化,包括 5,6-环氧-13-顺视黄酸的形成,揭示了对其代谢及其代谢物多样性的重要见解。这种理解对其治疗应用至关重要 (Samokyszyn & Marnett, 1987)。

降解研究: 分析暴露于光和空气中的 13-顺视黄酸的降解产物,包括 5,6-环氧-13-顺视黄酸,为其在药物制剂中的储存、处理和应用提供了有价值的信息 (Bempong, Honigberg, & Meltzer, 1995)。

酶活性与代谢: 负责产生 5,6-环氧视黄酸的酶系统已得到详细说明,突出了它在各种器官中的存在及其特定要求,例如分子氧和 NADPH。这些知识对于理解视黄酸在体内的药代动力学和动力学至关重要 (DeLuca, Zile, & Sietsema, 1981)。

在皮肤病学和肿瘤学中的治疗意义: 5,6-环氧-13-顺视黄酸在抑制皮肤肿瘤促进中的作用及其与皮肤中酶和其它分子的相互作用,以及它在皮肤病学和肿瘤学治疗中的潜力,是重要的研究领域 (Verma 等人,1980 年)。

在人角质形成细胞培养物和小鼠皮肤中的生物转化: 对 13-顺视黄酸在人和老鼠皮肤中生物转化的研究,特别是 5,6-环氧-13-顺视黄酸的形成,有助于我们了解其皮肤病学应用 (Chan & Samokyszyn, 2000)。

在淋巴细胞中的抑制机制: 研究 5,6-环氧视黄酸对抗 TPA 在牛淋巴细胞中某些作用的拮抗作用,提供了对其潜在免疫调节应用的见解 (Wertz 等人,1979 年)。

属性

IUPAC Name |

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEHJLBAOLGBJZ-NJZIYGCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C(=C/C(=O)O)\C)/C=C/C12C(CCCC1(O2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269399 | |

| Record name | 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Epoxy-13-cis Retinoic Acid | |

CAS RN |

81444-57-7 | |

| Record name | 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81444-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Epoxy-13-cis-retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)

![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)